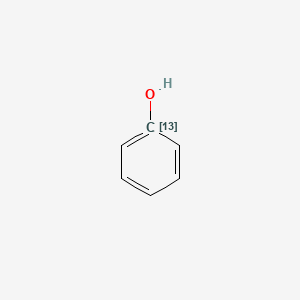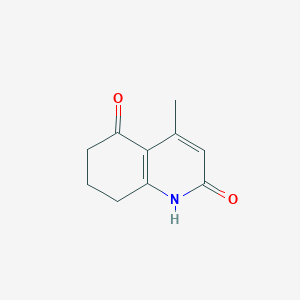
2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one
Vue d'ensemble
Description
2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one, also known as quinoline-5,6-dione, is an organic compound with a molecular formula of C10H9NO2. It is a yellowish powder that is soluble in organic solvents such as ethanol and ethyl acetate. This compound has been the subject of scientific research due to its potential applications in the field of medicine and materials science.
Applications De Recherche Scientifique
Quinoline-5,6-dione has been the subject of scientific research due to its potential applications in the field of medicine and materials science. In medicine, 2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one,6-dione has been shown to have antitumor, antimicrobial, and anti-inflammatory properties. It has been used as a starting material for the synthesis of various bioactive compounds such as quinoline derivatives and quinoline-based drugs. In materials science, this compound,6-dione has been used as a building block for the synthesis of various organic materials such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one,6-dione in biological systems is not fully understood. However, it has been suggested that this compound,6-dione may act as an inhibitor of enzymes such as DNA topoisomerases and protein kinases, which are involved in cell growth and proliferation. It has also been suggested that this compound,6-dione may interact with cellular membranes and alter their properties, leading to changes in cellular signaling and function.
Biochemical and Physiological Effects
Quinoline-5,6-dione has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound,6-dione can inhibit the growth of cancer cells and bacteria, and reduce inflammation in immune cells. In vivo studies have shown that this compound,6-dione can reduce tumor growth and improve survival rates in animal models of cancer. It has also been shown to have antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
Quinoline-5,6-dione has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation is that it can be difficult to dissolve in aqueous solutions, which may limit its use in certain experiments. Another limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one,6-dione. One direction is to further investigate its potential as an antitumor and antimicrobial agent, and to develop new quinoline-based drugs for clinical use. Another direction is to explore its potential as a building block for the synthesis of new organic materials with unique properties. Additionally, further studies are needed to elucidate its mechanism of action and to better understand its biochemical and physiological effects.
Propriétés
IUPAC Name |
4-methyl-1,6,7,8-tetrahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-5-9(13)11-7-3-2-4-8(12)10(6)7/h5H,2-4H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZFYNGHMRAKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=O)CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

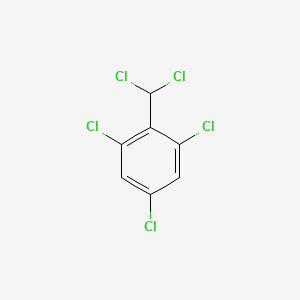
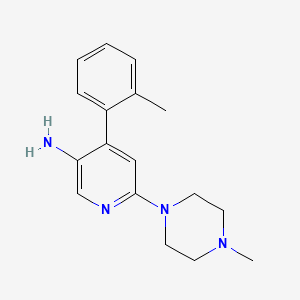

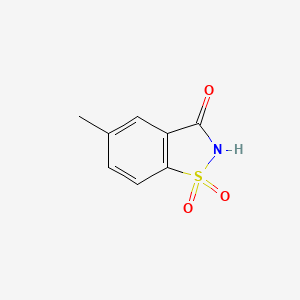

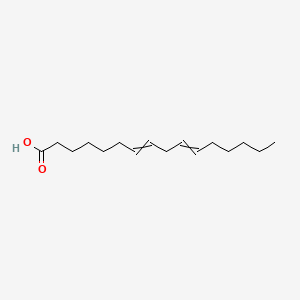
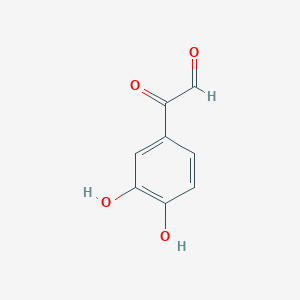
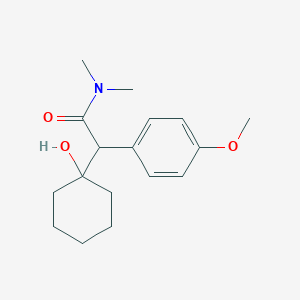
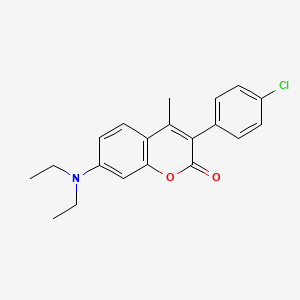

![4-Methylbenzene-1-sulfonic acid--[3-(trifluoromethyl)phenyl]methanol (1/1)](/img/structure/B3326930.png)
